molecular formula C10H13N5 B13116608 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine

3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine

Cat. No.: B13116608
M. Wt: 203.24 g/mol
InChI Key: ZKESLZQWXSJQQS-UHFFFAOYSA-N
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Description

3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at specific positions on the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or room temperature, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted triazines, hydrazones, and other heterocyclic compounds with potential biological activities.

Scientific Research Applications

3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A parent compound with similar structural features.

    Tetrazine: Another nitrogen-rich heterocycle with comparable properties.

    Thiazole: A sulfur-containing analog with diverse biological activities.

Uniqueness

3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

(5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-3-yl)hydrazine

InChI

InChI=1S/C10H13N5/c1-7-9(8-5-3-2-4-6-8)14-15-10(12-7)13-11/h2-7H,11H2,1H3,(H2,12,13,15)

InChI Key

ZKESLZQWXSJQQS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NNC(=N1)NN)C2=CC=CC=C2

Origin of Product

United States

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